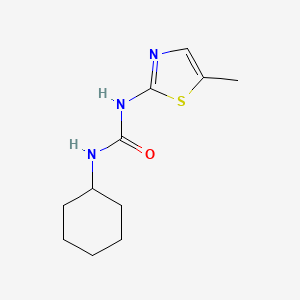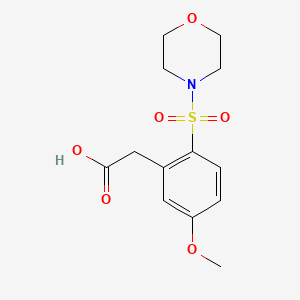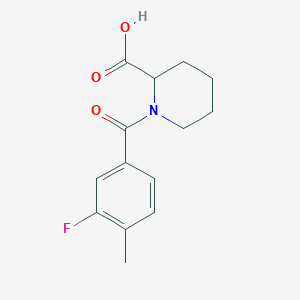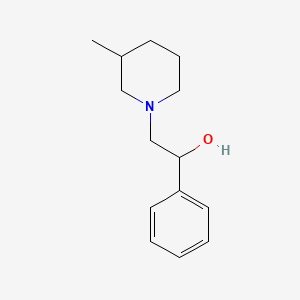![molecular formula C13H15NO2 B7468988 3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
3-[1-(Furan-2-ylmethylamino)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Furan-2-ylmethylamino)ethyl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a phenol derivative that contains a furan ring and an ethylamino group, making it a unique molecule with interesting properties. In
Mechanism of Action
The mechanism of action of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases that are characterized by oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[1-(Furan-2-ylmethylamino)ethyl]phenol in lab experiments include its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for research. However, the limitations of using 3-[1-(Furan-2-ylmethylamino)ethyl]phenol in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research involving 3-[1-(Furan-2-ylmethylamino)ethyl]phenol. One area of research could focus on the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further research could investigate the potential use of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol in the treatment of cancer and other diseases. Furthermore, future research could focus on the development of new drugs and therapies based on the unique chemical structure of this compound.
Synthesis Methods
The synthesis of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol involves the reaction of 2-furaldehyde with 3-aminophenol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been optimized to produce large quantities of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol for research purposes.
Scientific Research Applications
3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use as an antioxidant, as it has been shown to have free radical scavenging activity. Furthermore, 3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-[1-(furan-2-ylmethylamino)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(11-4-2-5-12(15)8-11)14-9-13-6-3-7-16-13/h2-8,10,14-15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVAYZSGHHBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Furan-2-ylmethylamino)ethyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)



![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)


